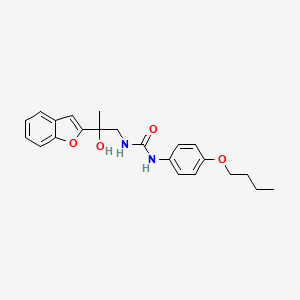

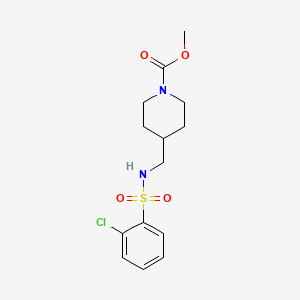

![molecular formula C16H12N4O5S2 B2441397 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 868976-73-2](/img/structure/B2441397.png)

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Biological Activity

- Novel heterocyclic compounds, including derivatives related to the specified compound, have been synthesized and characterized by spectroscopic methods. These compounds have shown antibacterial activities against gram-positive and gram-negative bacteria and antifungal activities against various fungi (G. K. Patel, H. S. Patel, P. Shah, 2015).

Potential as EGFR Inhibitors

- A series of benzo[d]thiazole-2-carboxamide derivatives, structurally related to the specified compound, have been designed and synthesized. These compounds were evaluated for cytotoxicity against cancer cell lines expressing high levels of the epidermal growth factor receptor (EGFR). Some of these compounds showed moderate to excellent potency, suggesting potential as EGFR inhibitors (Lan Zhang, Xin Deng, Chao Zhang, et al., 2017).

Reactivity and Synthesis Approaches

- Research on the synthesis and reactivity of related benzothiazole derivatives has led to the development of compounds with potential applications in medicinal chemistry. These studies highlight the versatility of these compounds in chemical synthesis and their reactivity under various conditions (А. Aleksandrov, М. М. El’chaninov, 2017).

Corrosion Inhibition

- Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, demonstrating the potential industrial applications of these compounds in protecting metals from corrosion (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, et al., 2016).

Angiotensin II Receptor Antagonistic Activities

- Studies on benzimidazole derivatives bearing acidic heterocycles, including thiadiazole rings similar to the specified compound, have shown significant angiotensin II receptor antagonistic activities, indicating potential therapeutic applications in treating cardiovascular diseases (Y. Kohara, K. Kubo, E. Imamiya, et al., 1996).

properties

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O5S2/c21-13(17-9-3-4-10-12(6-9)25-8-24-10)7-26-16-20-19-15(27-16)18-14(22)11-2-1-5-23-11/h1-6H,7-8H2,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCDZBFENHOCGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

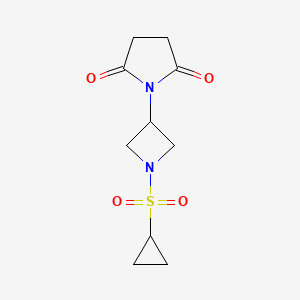

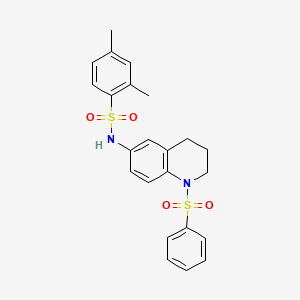

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2441320.png)

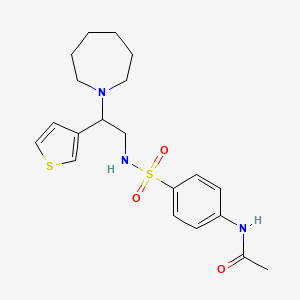

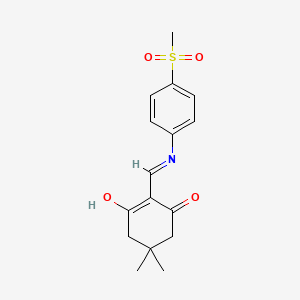

![1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2441327.png)

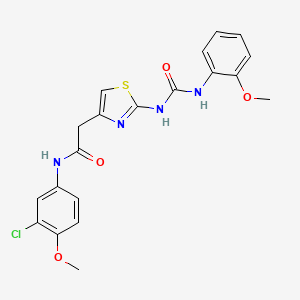

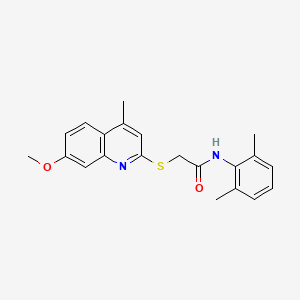

![[3-Amino-5-anilino-4-(4-chlorophenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2441332.png)

![[1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl](/img/structure/B2441333.png)

![1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2441336.png)